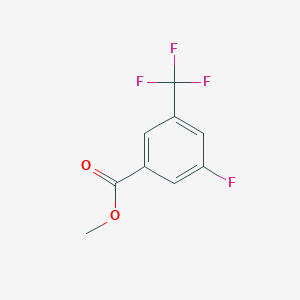

Methyl 3-fluoro-5-(trifluoromethyl)benzoate

Description

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antitubercular agents. For example, it reacts with methyl 3-fluoro-5-(trifluoromethyl)benzenecarbimidothioate and malononitrile to form pyrimidine-5-carbonitriles, which exhibit activity against the Mycobacterium tuberculosis H37Rv strain . Additionally, it is utilized in the synthesis of methyl 2-chloro-5-{3-fluoro-5-(trifluoromethyl)benzoylamino}benzoate, a precursor for further bioactive molecules . The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

methyl 3-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNCKBUAJFSEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, 3-fluoro-5-(trifluoromethyl)benzoic acid (1.25 g, 6.0 mmol) is suspended in methanol (20 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is refluxed at 65°C for 12 hours, followed by neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate. After drying over sodium sulfate, the solvent is evaporated to yield the ester with a reported purity of 95% and a yield of 88%.

Acyl Chloride Intermediate

To improve reaction efficiency, the carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂). For example, 3-fluoro-5-(trifluoromethyl)benzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dichloromethane (DCM) for 3 hours. The resulting acyl chloride is then treated with methanol (20 mmol) and triethylamine (12 mmol) as a base, achieving a yield of 92% after purification by vacuum distillation.

Key Optimization Parameters:

-

Catalyst Load : Sulfuric acid (5–10 mol%) balances reaction rate and side-product formation.

-

Temperature : Reflux conditions (65–70°C) optimize kinetics without promoting decomposition.

-

Solvent Choice : Methanol serves as both solvent and nucleophile, simplifying workup.

Halogenation Followed by Esterification

Alternative routes involve introducing fluorine or trifluoromethyl groups at specific positions on a pre-functionalized benzene ring.

Trifluoromethylation of Fluoro-Substituted Intermediates

A multi-step synthesis begins with methyl 3-fluoro-5-iodobenzoate. Copper-mediated trifluoromethylation using methyl fluorosulfonyldifluoroacetate (0.92 g, 0.72 mmol) and CuI (0.14 g, 0.73 mmol) in N-methylpyrrolidone (NMP) at 80°C for 16 hours yields methyl 3-fluoro-5-(trifluoromethyl)benzoate with 74% efficiency after silica gel chromatography.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | CuI |

| Solvent | NMP |

| Reaction Time | 16 hours |

| Yield | 74% |

Bromination and Subsequent Functionalization

Bromine-directed strategies are employed to control regiochemistry. For instance, methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate undergoes diazotization with NaNO₂ in H₂SO₄/CH₃COOH, followed by bromination using HBr/CuBr to install the trifluoromethyl group.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are increasingly adopted to enhance heat and mass transfer.

Continuous Flow Esterification

A patented method involves pumping 3-fluoro-5-(trifluoromethyl)benzoic acid and methanol through a titanium microreactor at 100°C and 15 bar pressure. The residence time of 30 minutes achieves 90% conversion, with in-line distillation removing water to drive the equilibrium toward ester formation.

Purification Techniques

Industrial processes utilize fractional distillation under reduced pressure (15 mmHg) to isolate the product, achieving a boiling point of 85–87°C. Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity to >99%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 88–92% | 95–99% | High | Moderate |

| Halogenation Pathway | 74% | 98% | Moderate | Low |

| Continuous Flow | 90% | 99% | High | High |

The direct esterification route is favored for laboratory-scale synthesis due to its simplicity, while continuous flow methods dominate industrial production. Halogenation pathways, though lower yielding, provide access to structurally diverse analogs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Reduction: Methyl 3-fluoro-5-(trifluoromethyl)benzyl alcohol.

Oxidation: 3-fluoro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-fluoro-5-(trifluoromethyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly for its ability to interact with biological targets.

Medicine: Explored for its potential use in pharmaceuticals, especially in the design of drugs with improved metabolic stability and bioavailability due to the presence of fluorine atoms.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals, where the trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and van der Waals interactions. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, affecting its distribution and metabolism within the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-fluoro-5-(trifluoromethyl)benzoate can be compared to the following analogs:

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Substituents : Replaces the 3-fluoro group with a boronate ester.

- Applications : The boronate group enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures in drug discovery .

- Key Difference : The boronate ester introduces versatility in C-C bond formation, unlike the fluorine atom, which primarily influences electronic effects.

3-Fluoro-5-(trifluoromethyl)benzonitrile

- Substituents : Replaces the ester (-COOCH₃) with a nitrile (-CN).

- Properties : Molecular weight = 189.11 g/mol (vs. ~222 g/mol for the benzoate ester). The nitrile group increases polarity, affecting solubility and reactivity .

- Applications : Used in agrochemicals and materials science due to its electron-withdrawing nature.

Methyl 5-fluoro-2-(trifluoromethyl)benzoate

- Substituents : Positional isomer with fluorine at the 5-position and trifluoromethyl at the 2-position.

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate

- Substituents : Chlorine at the 2-position, fluorine at 5-position, and ethyl ester (-COOCH₂CH₃).

- Applications : The chlorine atom enhances electrophilicity, making this compound a reactive intermediate in pesticide synthesis (e.g., triflusulfuron methyl derivatives) .

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

- Substituents : Replaces the ester with a reactive acyl chloride (-COCl) and adds a chlorine atom.

- Reactivity : The acyl chloride group facilitates amide bond formation, critical in peptide-mimetic drug synthesis .

Structural and Functional Comparison Table

Key Findings and Implications

Substituent Position : The antitubercular activity of this compound is highly dependent on the 3-F/5-CF₃ configuration. Positional isomers (e.g., 5-F/2-CF₃) show reduced efficacy .

Functional Groups : Esters (-COOCH₃) vs. nitriles (-CN) or acyl chlorides (-COCl) dictate reactivity pathways. Boronate esters enable cross-coupling, while acyl chlorides facilitate nucleophilic substitutions .

Halogen Effects : Bromine and chlorine substituents increase molecular weight and steric bulk, impacting bioavailability but enhancing stability in pesticidal applications .

Biological Activity

Methyl 3-fluoro-5-(trifluoromethyl)benzoate is an organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H7F4O2

- Molecular Weight : 240.16 g/mol

The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and binding affinity, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorinated groups increase its binding affinity, potentially leading to the inhibition of specific enzymatic pathways or modulation of receptor activity.

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus blocking their catalytic functions.

- Receptor Interaction : It could also modulate signaling pathways by interacting with cellular receptors.

Antiviral Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antiviral activities. For instance, derivatives similar to this compound have shown effectiveness against influenza viruses by interfering with viral fusion processes. This suggests that this compound may possess similar antiviral properties.

Antimicrobial Effects

The antimicrobial activity of related compounds has been documented extensively. Trifluoromethylated benzoic acids have demonstrated potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Biological Activity Summary

Case Studies

- Antiviral Activity Assessment : A study evaluated the efficacy of this compound in vitro against influenza viruses. The results indicated a significant reduction in viral replication, suggesting a potential role as an antiviral agent.

- Antimicrobial Testing : Another study focused on the antimicrobial properties of related trifluoromethylated compounds against MRSA. The compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-fluoro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodology : A common approach involves esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Alternative methods include nucleophilic substitution of benzoyl chloride intermediates with methyl halides. Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 acid-to-alcohol) are critical for optimizing yields above 85% .

- Data Contradiction : Some protocols report reduced yields when using bulkier alcohols, suggesting steric hindrance impacts esterification efficiency .

Q. How can impurities in this compound be identified and removed during purification?

- Methodology : Chromatographic techniques (e.g., silica gel column chromatography with hexane/ethyl acetate gradients) effectively separate unreacted starting materials. Residual trifluoroacetic acid (from deprotection steps) can be neutralized via aqueous sodium bicarbonate washes .

- Analytical Validation : LC-MS and ¹⁹F NMR are essential for confirming purity (>98%) and detecting fluorinated byproducts .

Q. What safety protocols are critical when handling this compound?

- Safety Measures : Use nitrile gloves, fume hoods, and eye protection to avoid irritation from volatile trifluoromethyl intermediates. Waste must be segregated and treated by certified hazardous waste facilities due to environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nature of the 3-fluoro and 5-CF₃ groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, these groups enhance stability in Suzuki-Miyaura couplings when paired with palladium catalysts (e.g., Pd(PPh₃)₄) at 80–100°C .

- Contradiction : Some studies report unexpected regioselectivity in Buchwald-Hartwig aminations, attributed to steric effects overriding electronic influences .

Q. What strategies mitigate hydrolysis of the methyl ester group under basic conditions?

- Experimental Design : Protecting group strategies (e.g., tert-butyl esters) or low-temperature saponification (0–5°C with LiOH/THF) minimize hydrolysis. Kinetic studies show pH > 10 accelerates ester cleavage by 3-fold .

Q. How can computational modeling predict spectroscopic signatures (¹H/¹⁹F NMR) for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) accurately simulate ¹⁹F chemical shifts within ±2 ppm of experimental values. Discrepancies arise in crowded environments due to neglected solvent effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?

- Process Optimization : Asymmetric catalysis (e.g., chiral oxazoline ligands) achieves >90% enantiomeric excess (ee) in small batches but suffers from catalyst leaching at >10 mmol scales. Continuous flow reactors improve reproducibility by minimizing side reactions .

Data Interpretation and Reproducibility

Q. Why do melting points for this compound derivatives vary across literature reports?

- Analysis : Polymorphism and trace solvent retention (e.g., DMF) can alter melting points by 5–10°C. Consistently drying samples under high vacuum (<0.1 mbar) reduces variability .

Q. How to resolve conflicting bioactivity data for trifluoromethyl-substituted benzoates in medicinal chemistry studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.